molecular formula C7H12ClNO2 B3323111 Ethyl 2-aminopent-4-ynoate hydrochloride CAS No. 160009-06-3

Ethyl 2-aminopent-4-ynoate hydrochloride

Cat. No.: B3323111
CAS No.: 160009-06-3
M. Wt: 177.63 g/mol
InChI Key: QYISGDPENHRWQL-UHFFFAOYSA-N
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Description

Ethyl 2-aminopent-4-ynoate hydrochloride is a chemical compound with the molecular formula C7H12ClNO2. . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of ethyl 2-aminopent-4-ynoate hydrochloride involves several steps. One common method includes the reaction of ethyl propiolate with ammonia to form ethyl 2-aminopent-4-ynoate, which is then treated with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Ethyl 2-aminopent-4-ynoate hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-aminopent-4-ynoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ethyl 2-aminopent-4-ynoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-aminopent-4-ynoate hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

Ethyl 2-aminopent-4-ynoate hydrochloride, also known as (2R)-2-amino-pent-4-enoic acid ethyl ester hydrochloride, is an amino acid derivative that exhibits significant biological activity due to its structural features. This compound is gaining attention in the fields of medicinal chemistry and biochemistry for its potential applications in various biochemical processes.

Structural Characteristics

This compound is characterized by a unique structure that includes:

  • An amino group which contributes to its reactivity and biological interactions.
  • A double bond in the pentenoate chain, enhancing its potential for various chemical reactions.
  • An ethyl ester functional group , which plays a crucial role in its solubility and reactivity.

The stereochemistry of this compound is designated as (2R), indicating its specific three-dimensional arrangement, which is essential for its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to amino acid metabolism, impacting cellular processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Peptide Synthesis : Due to its amino acid structure, this compound can serve as a building block in peptide synthesis, enabling the creation of biologically active peptides with therapeutic potential.

Research Findings

Recent research has highlighted various aspects of the biological activity of this compound:

Case Studies

  • Synthesis and Characterization : A study demonstrated the synthesis of this compound through several organic reactions, showcasing its potential use as a precursor in synthesizing more complex molecules .
  • Biocompatibility Studies : Research involving E. coli showed that this compound could be utilized in biocompatible reactions, leading to the production of essential amino acids like isoleucine and methionine . This highlights its potential role in metabolic engineering.
  • Antitumor Activity : In vitro studies indicated that derivatives of this compound might possess antitumor properties, particularly against glioma cells . These findings suggest a need for deeper investigations into its mechanisms of action and therapeutic applications.

The mechanism of action for this compound involves several biochemical pathways:

  • The amino group may facilitate interactions with various molecular targets, potentially leading to enzyme inhibition or modulation.
  • The double bond in the structure allows for reactive intermediates to form during biochemical reactions, which can influence metabolic pathways.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
3-Aminopropanoic AcidSimilar amino structureInvolved in neurotransmitter synthesis
4-Aminobutyric AcidLonger carbon chain with amino groupKnown as a neurotransmitter (gamma-Aminobutyric acid)
Ethyl GlycinateEthyl ester of glycineUsed in peptide synthesis
L-AlanineSimple amino acidFundamental building block for proteins

The structural uniqueness of this compound allows it to participate in diverse biochemical reactions, setting it apart from other amino acid derivatives.

Properties

IUPAC Name

ethyl 2-aminopent-4-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h1,6H,4-5,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYISGDPENHRWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160009-06-3
Record name ethyl 2-aminopent-4-ynoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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